N-benzyl-6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Chloro-N-(2-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: is a chemical compound with the molecular formula C14H13Cl2N5. It belongs to the class of triazolopyrimidines and exhibits interesting biological properties .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with 2-chlorobenzyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. For example, microwave-mediated synthesis at 140 °C has been reported, yielding the compound with an 89% yield within 3 hours .
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using optimized conditions and efficient purification techniques.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Substitution reactions at the chlorobenzyl group or other positions are possible.
Chlorination: Chlorine sources (e.g., N-chlorosuccinimide) are used for chlorination.
Reduction: Reducing agents (e.g., lithium aluminum hydride) can reduce the compound.
Substitution: Various nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Catalysis: The compound may serve as a ligand or catalyst in organic transformations.
Biological Activity: Investigate its effects on cellular processes, receptors, and enzymes.
Drug Discovery: Assess its pharmacological properties for potential therapeutic applications.
Materials Science: Explore its use in materials, coatings, or sensors.
Agrochemicals: Investigate its pesticidal or herbicidal properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
. Further studies can reveal its unique features.
Properties
Molecular Formula |
C14H14ClN5 |
---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
N-benzyl-6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-12(15)10(2)20-14(17-9)18-13(19-20)16-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19) |
InChI Key |
PUFGUDILOHFGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)NCC3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
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